6-氨基吡啶-3-醇乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

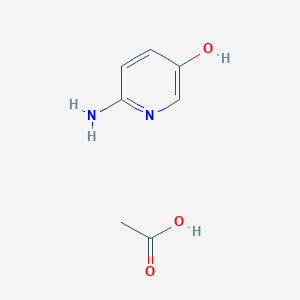

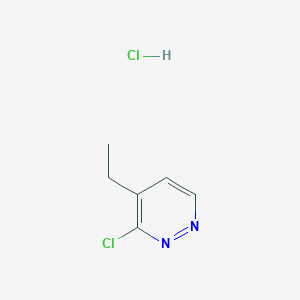

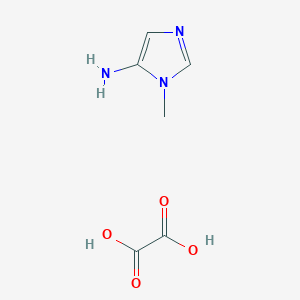

6-Aminopyridin-3-ol acetate is a chemical compound with the empirical formula C12H20N2O3 · C2H4O2 . It is related to the 6-aminopyridin-3-ol scaffold, which has shown excellent anti-inflammatory bowel disease activity .

Synthesis Analysis

The synthesis of 6-Aminopyridin-3-ol acetate involves the manipulation of the hydroxymethyl moiety of the C(5)-position of the pyridoxine starting material along with the installation of an amino group at the C(6)-position .Molecular Structure Analysis

The molecular weight of 6-Aminopyridin-3-ol acetate is 300.35 . The molecular formula is C12H20N2O3 · C2H4O2 .Chemical Reactions Analysis

The key feature of the synthetic strategy of 6-Aminopyridin-3-ol acetate is the manipulation of the hydroxymethyl moiety of the C(5)-position of the pyridoxine starting material along with the installation of an amino group at the C(6)-position .Physical And Chemical Properties Analysis

6-Aminopyridin-3-ol acetate is a solid at room temperature . It has a molecular weight of 300.35 and an empirical formula of C12H20N2O3 · C2H4O2 .科学研究应用

分析方法开发

Al-Sabti 和 Harbali (2020) 的一项研究开发了一种使用亲水相互作用液相色谱 (HILIC) 的分析方法,用于量化 3-氨基吡啶,这是一种与 6-氨基吡啶-3-醇乙酸盐(利拉鲁肽合成中的反应试剂)结构相似的化合物。该方法显示出 30.0 ppm 的灵敏度,证明了该化合物在精确分析应用中的效用 (Bashar Al‐Sabti, J. Harbali, 2020)。

抗血管生成和抗肿瘤活性

Lee 等人 (2014) 报告说,与 6-氨基吡啶-3-醇乙酸盐具有核心结构的 6-氨基烷基-2,4,5-三甲基吡啶-3-醇具有很高的抗血管生成和抗肿瘤活性。这项研究为开发治疗血管生成相关病变的新型血管生成抑制剂开辟了道路 (Hyunji Lee 等人,2014)。

抑制结肠炎

Chaudhary 等人 (2020) 合成了基于 6-氨基吡啶-3-醇支架的各种类似物,显示出显着的抗炎性肠病活性。他们的研究强调了该化合物在开发治疗炎性肠病的新疗法方面的潜力 (Chhabi Lal Chaudhary 等人,2020)。

生物活性化合物的合成

许多研究集中于利用 6-氨基吡啶-3-醇乙酸盐或相关结构作为关键中间体合成生物活性化合物。这些化合物已被评估其在各种生物应用中的潜力,包括作为朊病毒复制抑制剂以及天然产物和药用重要化合物的中心核心 (B. C. May 等人,2007)。

电催化应用

已经研究了 6-氨基烟酸的电催化合成,该过程涉及在 CO2 存在下还原吡啶衍生物,证明了相关氨基吡啶化合物在温和条件下可持续化学合成中的效用 (A. Gennaro 等人,2004)。

作用机制

Target of Action

The primary targets of 6-Aminopyridin-3-ol acetate are T helper 1 (Th1) and T helper 17 (Th17) cells . These cells play a crucial role in the immune response by secreting specific cytokines, such as interferon-γ (IFN-γ) and IL-17, which are indispensable for the clearance of intracellular and extracellular pathogens .

Mode of Action

6-Aminopyridin-3-ol acetate interacts with its targets by inhibiting the differentiation of Th1 and Th17 cells . The compound’s mode of action is concentration-dependent .

Biochemical Pathways

The compound affects the biochemical pathways related to the differentiation of Th1 and Th17 cells . By inhibiting the differentiation of these cells, 6-Aminopyridin-3-ol acetate can reduce the generation of proinflammatory Th1 and Th17 cells .

Result of Action

The molecular and cellular effects of 6-Aminopyridin-3-ol acetate’s action include the significant inhibition of Th1 and Th17 cell differentiation . This leads to a reduction in the generation of these proinflammatory cells . In vivo studies have shown that the compound can delay the onset of disease and suppress the progression of experimental autoimmune encephalomyelitis (EAE) by inhibiting the differentiation of Th1 and Th17 cells .

Action Environment

It’s important to note that the compound’s effectiveness can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the physiological state of the cells it targets .

安全和危害

The safety information for 6-Aminopyridin-3-ol indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

未来方向

Research has shown that the 6-aminopyridin-3-ol scaffold has excellent anti-inflammatory bowel disease activity . Future research may focus on the development of pyridinol-based anti-inflammatory bowel disease agents . Remarkable anticancer activity was observed in novel structures where the 6-aminopyridin-3-ol core was hybridized with biologically active agents such as α-tocopherol and sunitinib .

属性

IUPAC Name |

acetic acid;6-aminopyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.C2H4O2/c6-5-2-1-4(8)3-7-5;1-2(3)4/h1-3,8H,(H2,6,7);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJFZNUESSNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=NC=C1O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)

![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)

![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)

![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)

![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)